

In-Depth Technical Guide: 2-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

Cat. No.: B089756

[Get Quote](#)

CAS Number: 1004-17-7

This technical guide provides a comprehensive overview of **2-Methylpyrimidine-4-carbaldehyde**, a key heterocyclic building block with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

2-Methylpyrimidine-4-carbaldehyde is a solid, appearing as a faint orange or light beige crystalline substance.^[1] It is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids. The presence of both a methyl group and an aldehyde functional group on the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **2-Methylpyrimidine-4-carbaldehyde**

Property	Value	Source
CAS Number	1004-17-7	[2] [3]
Molecular Formula	C ₆ H ₆ N ₂ O	[2]
Molecular Weight	122.12 g/mol	[2]
Appearance	Faint orange/light beige crystalline solid	[1]
Boiling Point (Predicted)	213.7 ± 13.0 °C	[3]
Density (Predicted)	1.176 ± 0.06 g/cm ³	[3]
pKa (Predicted)	0.16 ± 0.23	[1]
Storage Conditions	2-8°C, under inert gas (e.g., Nitrogen or Argon)	[1]

Spectroscopic Data

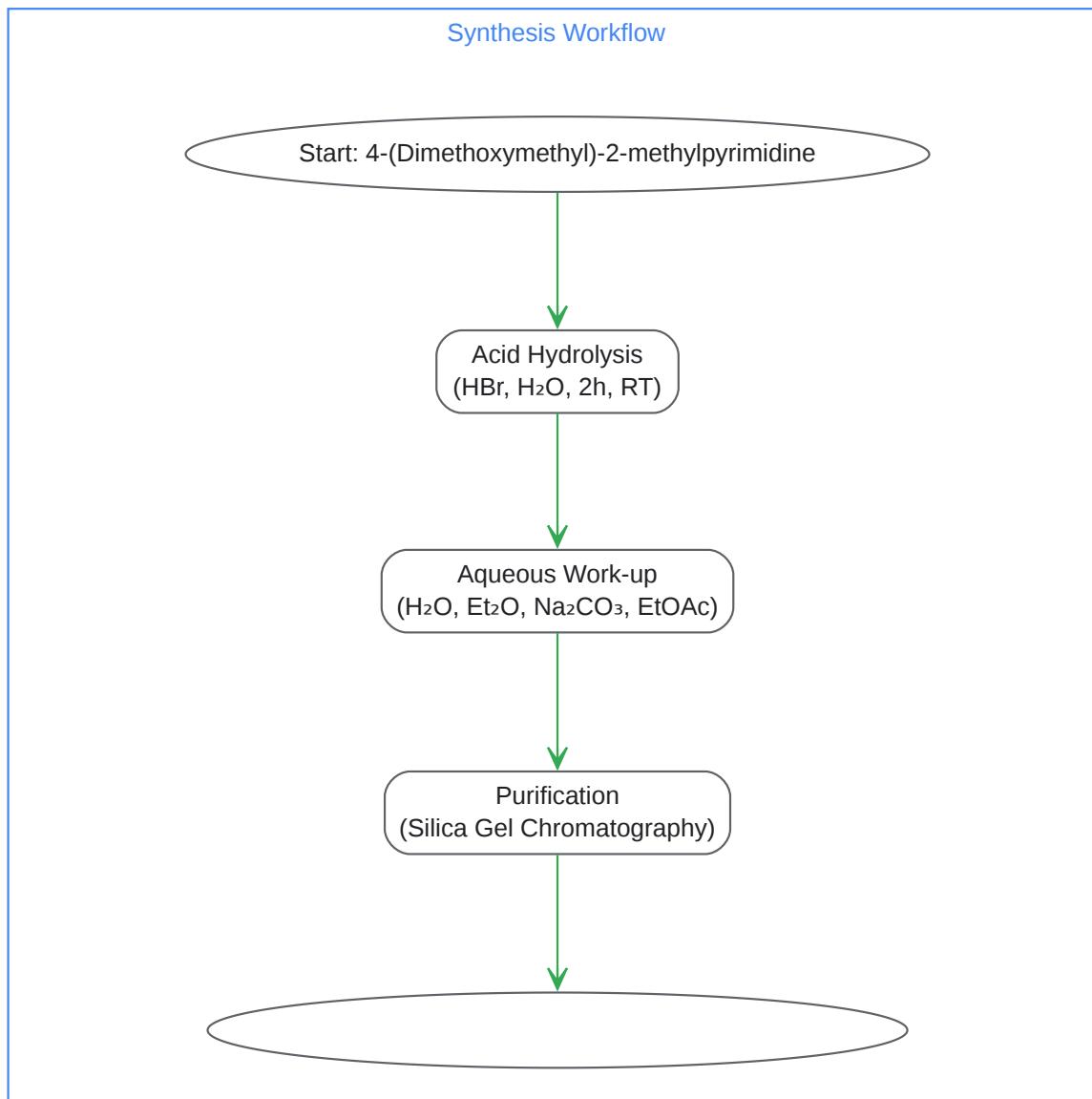
The structural identity and purity of **2-Methylpyrimidine-4-carbaldehyde** are typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Methylpyrimidine-4-carbaldehyde**

Technique	Data
¹ H NMR	Data not available in the search results.
¹³ C NMR	Data not available in the search results.
Infrared (IR) Spectroscopy	Data not available in the search results.
Mass Spectrometry (MS)	Data not available in the search results.

Synthesis and Experimental Protocols

The synthesis of **2-Methylpyrimidine-4-carbaldehyde** can be achieved through various synthetic routes. One documented method involves the hydrolysis of its dimethyl acetal


precursor.

Synthesis from 4-(Dimethoxymethyl)-2-methylpyrimidine

A common and effective method for the preparation of **2-Methylpyrimidine-4-carbaldehyde** is the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.

Experimental Protocol:

- Reaction Setup: To a solution of 4-(dimethoxymethyl)-2-methylpyrimidine (4.5 g, 26.7 mmol) in a suitable round-bottom flask, add hydrobromic acid (48% in H₂O, 10 mL).
- Reaction Execution: Stir the resulting mixture vigorously at room temperature for 2 hours.
- Work-up:
 - Dilute the reaction mixture with water.
 - Wash the aqueous layer twice with diethyl ether to remove any unreacted starting material and byproducts.
 - Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.
 - Extract the product from the aqueous layer twice with ethyl acetate.
- Isolation and Purification:
 - Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
 - Further purification can be achieved by column chromatography on silica gel.

[Click to download full resolution via product page](#)

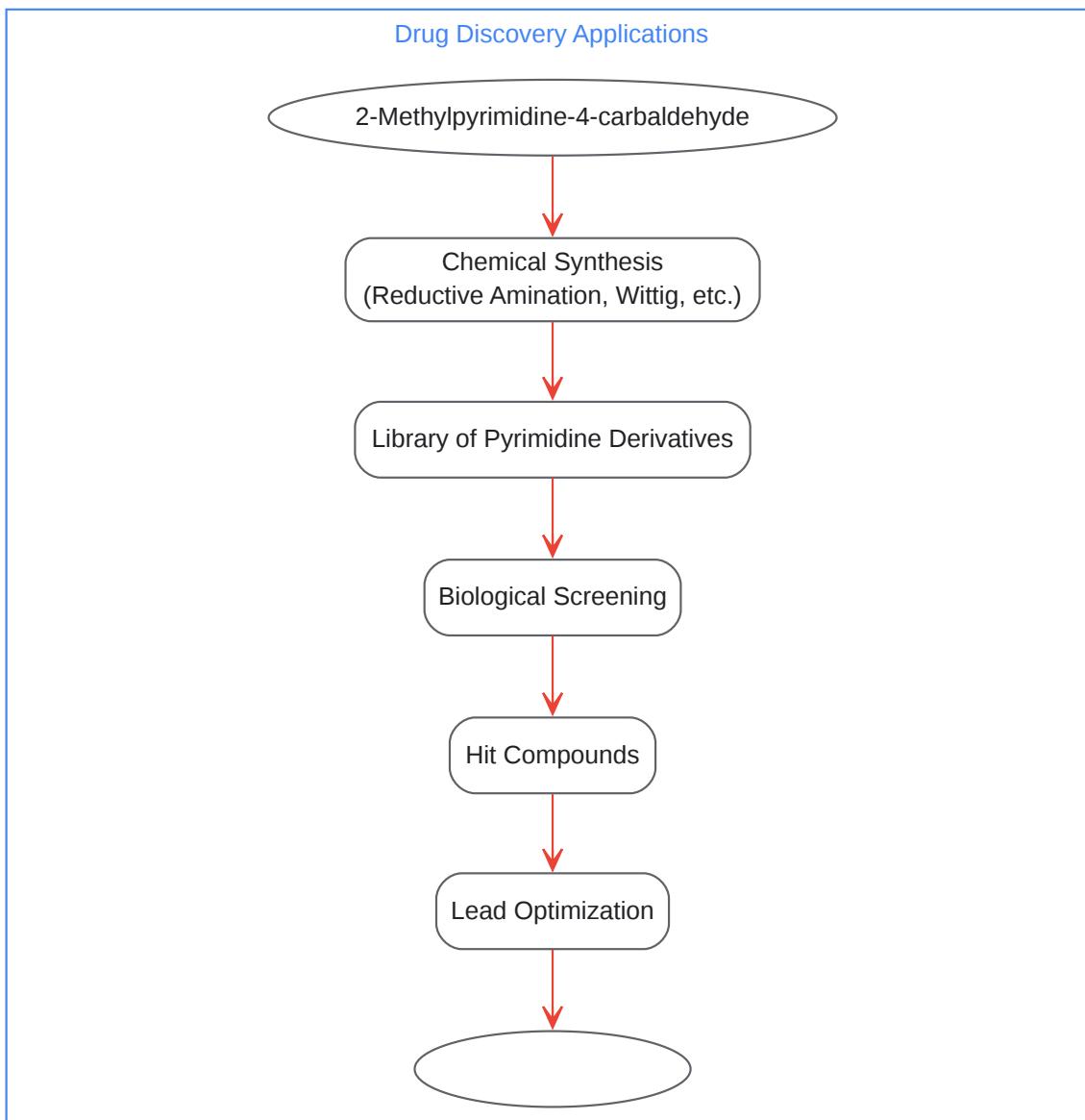
Caption: Workflow for the synthesis of **2-Methylpyrimidine-4-carbaldehyde**.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.^[4] The pyrimidine scaffold is found in a wide range of drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.^[4]

2-Methylpyrimidine-4-carbaldehyde serves as a valuable intermediate in the synthesis of more complex pyrimidine-based compounds. The aldehyde functionality provides a reactive handle for various chemical transformations, such as:

- Reductive amination: To introduce substituted amino groups.
- Wittig reaction: To form carbon-carbon double bonds.
- Condensation reactions: With various nucleophiles to build larger molecular frameworks.


These transformations allow for the generation of libraries of novel pyrimidine derivatives for screening in drug discovery programs. For instance, pyrimidine aldehydes are utilized in the synthesis of cytokine synthesis inhibitors, which are important targets for inflammatory diseases.^[5]

Biological Activity and Signaling Pathways

While specific in-vitro or in-vivo studies directly investigating the biological activity of **2-Methylpyrimidine-4-carbaldehyde** were not identified in the search results, the broader class of pyrimidine derivatives is known to interact with a multitude of biological targets.

The pyrimidine nucleus is a key structural motif in many enzyme inhibitors. For example, various pyrimidine derivatives have been developed as inhibitors of kinases, such as Bruton's Tyrosine Kinase (BTK), and metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH).^[6] Inhibition of these pathways can have therapeutic effects in cancer and autoimmune diseases.

Furthermore, some pyrimidine derivatives have shown potential as bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway.^[4] Other studies have explored the cytotoxicity of pyrimidine derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).^[7]

[Click to download full resolution via product page](#)

Caption: Role of **2-Methylpyrimidine-4-carbaldehyde** in drug discovery.

Conclusion

2-Methylpyrimidine-4-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. Its utility in the construction of diverse pyrimidine-based molecular architectures makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further investigation into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. preprints.org [preprints.org]
- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
- 3. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [m.chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co., Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methylpyrimidine-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089756#2-methylpyrimidine-4-carbaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com